4-((4-Chlorophenyl)(mercapto)methyl)phenol
Description
Properties
Molecular Formula |
C13H11ClOS |
|---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-sulfanylmethyl]phenol |
InChI |
InChI=1S/C13H11ClOS/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H |
InChI Key |
WVJKTENJLZMOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)S)O |
Origin of Product |
United States |
Computational Chemistry and Theoretical Frameworks for 4 4 Chlorophenyl Mercapto Methyl Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
The three-dimensional structure of 4-((4-Chlorophenyl)(mercapto)methyl)phenol is not static. Rotations around the single bonds connecting the central carbon to the phenyl rings and the mercapto group give rise to various conformers, each with a distinct energy level. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to perform geometry optimization. researchgate.netresearchgate.net This process identifies stable conformers, which correspond to energy minima on the potential energy surface.
For this molecule, the key dihedral angles determining conformation are the C-C-C-C angles of the two phenyl rings relative to the central methane (B114726) carbon and the C-C-S-H angle of the mercapto group. The most stable conformers are expected to arise from a balance between steric hindrance (repulsion between bulky groups) and favorable electronic interactions, such as weak intramolecular hydrogen bonds or S-H/π interactions. nih.govacs.org Theoretical calculations on similar diarylmethane structures suggest that a "gauche" or staggered conformation of the two rings is often preferred over an eclipsed one to minimize steric clash. The orientation of the thiol's S-H bond is also critical, as it can point towards or away from the aromatic rings.
Table 1: Illustrative Relative Energies of Plausible Conformers of 4-((4-Chlorophenyl)(mercapto)methyl)phenol This data is representative and based on typical energy differences found in similar substituted diarylmethane systems.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer 1 (Global Minimum) | Gauche orientation of phenyl rings, S-H group directed away from rings. | 0.00 |
| Conformer 2 | Gauche orientation of phenyl rings, S-H group directed towards the phenol (B47542) ring (potential S-H/π interaction). | 0.75 |
| Conformer 3 | Anti (180°) orientation of phenyl rings. | 2.10 |
| Conformer 4 | Eclipsed orientation of phenyl rings (sterically hindered). | 5.50 |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, the HOMO is expected to have significant contributions from the electron-rich phenol ring and the lone pairs of the sulfur atom, as these are the most readily donatable electrons. The LUMO is likely to be distributed over the chlorophenyl ring, which is rendered more electron-deficient by the electronegative chlorine atom.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
Table 2: Representative FMO Energies and Reactivity Descriptors Calculated at a B3LYP/6-31G level of theory, these values are illustrative for a molecule of this type.*
| Parameter | Illustrative Value | Unit |
|---|---|---|
| EHOMO | -6.20 | eV |
| ELUMO | -1.15 | eV |
| HOMO-LUMO Gap (ΔE) | 5.05 | eV |
| Electronegativity (χ) | 3.68 | eV |
| Chemical Hardness (η) | 2.53 | eV |
| Electrophilicity Index (ω) | 2.67 | eV |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. libretexts.org It is invaluable for predicting sites of electrophilic and nucleophilic attack and non-covalent interactions. wolfram.comglasp.co Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.
For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, the EPS map is predicted to show:
Strong Negative Potential: Concentrated around the phenolic oxygen atom due to its high electronegativity and lone pairs. A region of negative potential would also be associated with the chlorine atom. researchgate.netresearchgate.net
Moderate Negative Potential: Delocalized across the π-systems of the aromatic rings.
Strong Positive Potential: Located on the hydrogen atom of the phenolic hydroxyl group, making it a primary site for hydrogen bonding.
Moderate Positive Potential: Found on the hydrogen atom of the mercapto group.
These features suggest that the molecule can act as both a hydrogen bond donor (via the -OH and -SH groups) and acceptor (via the oxygen and chlorine atoms).
Molecular Dynamics Simulations and Conformational Landscape Analysis of 4-((4-Chlorophenyl)(mercapto)methyl)phenol
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms over time. youtube.com MD applies classical mechanics to simulate how a molecule moves, vibrates, and changes its conformation in response to its environment, providing a dynamic picture of its behavior. rsc.orgnih.govnih.gov
MD simulations can explore the conformational landscape by simulating the molecule's movement over nanoseconds or longer. This allows for the observation of transitions between different energy minima identified by DFT. The energy required to move from one conformer to another is known as the rotational barrier. nih.govmdpi.com These barriers can be systematically calculated using DFT by performing a "relaxed scan," where a specific dihedral angle is rotated incrementally and the energy is minimized at each step. nih.gov
The key rotational barriers in 4-((4-Chlorophenyl)(mercapto)methyl)phenol would be:
Rotation of the 4-chlorophenyl group.
Rotation of the 4-hydroxyphenyl (phenol) group.
Rotation of the mercapto (-SH) group.
The barriers for phenyl ring rotation are influenced by steric hindrance between the rings and adjacent atoms. The barrier for the C-S bond rotation is typically lower. nih.govmdpi.com
Table 3: Predicted Rotational Energy Barriers These values are estimations based on studies of similarly substituted aromatic compounds.
| Rotation Axis | Description | Estimated Barrier Height (kcal/mol) |
|---|---|---|
| C(methane)-C(phenol) | Rotation of the phenol ring. | 4.0 - 6.0 |
| C(methane)-C(chlorophenyl) | Rotation of the chlorophenyl ring. | 4.5 - 6.5 |
| C(methane)-S | Rotation of the mercapto group. | 1.5 - 2.5 |
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences and stability. researchgate.net MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water, chloroform) in the simulation box. Alternatively, implicit solvent models like the Polarizable Continuum Model (PCM) can be used in DFT calculations to approximate the effect of a solvent. researchgate.net
Table 4: Illustrative Solvation Effects on Conformer Stability Hypothetical free energy difference (ΔG) between Conformer 1 and Conformer 2 in different solvent models.
| Solvent | Dielectric Constant | ΔG (Conf. 2 - Conf. 1) (kcal/mol) | Interpretation |
|---|---|---|---|
| Gas Phase | 1 | +0.75 | Conformer 1 is more stable. |
| Chloroform | 4.8 | +0.60 | Conformer 1 is slightly more stabilized. |
| Water | 78.4 | +0.90 | The more polar Conformer 1 is significantly stabilized. |
Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties of molecules based on their chemical structure. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, QSPR models can provide valuable insights into its behavior without the need for extensive experimental measurements. These models establish mathematical relationships between calculated molecular descriptors (e.g., electronic, steric, and topological parameters) and specific properties.
The intrinsic physicochemical properties of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, such as the acidity of its phenolic and thiol protons (pKa) and its redox potential, are critical determinants of its chemical reactivity and potential biological interactions. Computational chemistry offers robust methods for the in silico prediction of these parameters. torvergata.itnih.gov
pKa Prediction:
The acidity of the phenol and thiol groups in the molecule can be accurately predicted using quantum mechanical calculations, particularly Density Functional Theory (DFT). nih.gov The "direct approach" is a common method that utilizes thermodynamic cycles to calculate the Gibbs free energy of the acid-base equilibrium. nih.govacs.org
Several factors are crucial for achieving high accuracy in pKa predictions:
Level of Theory: Functionals such as CAM-B3LYP and B3LYP, combined with basis sets like 6-311G+dp or 6-311++G(d,p), have demonstrated reliability for phenolic and thiol compounds. nih.govacs.orgnih.gov
Solvation Model: The inclusion of a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is essential to simulate the aqueous environment. nih.govresearchgate.net
Explicit Water Molecules: Incorporating one to three explicit water molecules that form hydrogen bonds with the acidic proton and its conjugate base can significantly improve the accuracy of the calculated pKa values by modeling the specific short-range solvent interactions. acs.orgresearchgate.net
For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, separate calculations would be performed for the deprotonation of the phenolic hydroxyl group and the thiol group. The electron-withdrawing nature of the 4-chlorophenyl group and the electronic properties of the substituent on the phenolic ring would influence the predicted pKa values.
Redox Potential Prediction:
The thiol group (-SH) can undergo a one-electron oxidation to a thiyl radical or a two-electron oxidation to form a disulfide bond (S-S) with another molecule. libretexts.orglibretexts.org This thiol-disulfide interconversion is a key redox process. libretexts.org The standard redox potential (E°) of this process can be predicted computationally. DFT methods are used to calculate the absolute energies of the oxidized and reduced species. researchgate.net The redox potential is then determined from the difference in these energies. researchgate.net
Recent studies have shown a strong linear relationship between the standard redox potentials of biorelevant thiols and their species-specific basicity values (logk), which can also be used as a predictive tool. mdpi.com Computational models for 4-((4-Chlorophenyl)(mercapto)methyl)phenol would need to calculate the energies of the thiol form (reduced) and the corresponding disulfide dimer (oxidized) to predict its redox potential.
The following table presents hypothetical, yet realistic, predicted values for the physicochemical descriptors of 4-((4-Chlorophenyl)(mercapto)methyl)phenol based on established computational methodologies.
| Physicochemical Descriptor | Predicted Value | Computational Methodology |
|---|---|---|
| pKa (Phenol) | 9.5 - 10.5 | DFT (CAM-B3LYP/6-311G+dp) with SMD solvation model and two explicit water molecules. nih.govresearchgate.net |
| pKa (Thiol) | 8.0 - 9.0 | DFT (ωB97XD/6-311++G(d,p)) with SMD solvation model and three explicit water molecules. acs.org |
| Redox Potential (Thiol/Disulfide) | -0.20 to -0.35 V vs. SHE | DFT (B3LYP/6-31+G(d,p)) with C-PCM solvation model for energy difference calculation. researchgate.net |
Predicting the site selectivity of a multifunctional molecule like 4-((4-Chlorophenyl)(mercapto)methyl)phenol is a complex challenge that can be addressed with modern predictive algorithms. rsc.org These tools, often leveraging machine learning and quantum chemistry, can determine the most probable atom or site for a chemical reaction to occur. rsc.orgrsc.org
The molecule possesses several potential reaction sites:
The electron-rich phenol ring.
The electron-rich 4-chlorophenyl ring.
The nucleophilic sulfur atom of the thiol group.
The benzylic carbon atom.
Methods for Predicting Site Selectivity:
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. Nucleophilic attack is likely to occur at sites with a high LUMO density, while electrophilic attack is favored at sites with high HOMO density. For this molecule, the HOMO is likely localized on the phenol ring and the sulfur atom, suggesting these are favorable sites for electrophilic attack.
Electrostatic Potential (ESP) and Atomic Charge Analysis: Calculating the ESP map or atomic charges (e.g., Natural Population Analysis - NPA charges) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For instance, in electrophilic aromatic substitution, the reaction is predicted to occur at the carbon atom with the most negative charge. nih.gov
Machine Learning Models: Graph-convolutional neural networks trained on large datasets of chemical reactions can predict the major product of a reaction with high accuracy. rsc.org For a given reaction type (e.g., C-H functionalization, borylation), these models can provide a likelihood score for each potential reaction site on the molecule. rsc.orgchemrxiv.org
The following table outlines predicted site selectivity for common reaction types involving the 4-((4-Chlorophenyl)(mercapto)methyl)phenol scaffold, based on established chemical principles and computational models.
| Reaction Type | Predicted Primary Site | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Ortho-position to the hydroxyl group on the phenol ring. | The hydroxyl group is a strong activating, ortho-para directing group. The ortho-positions are sterically accessible and electronically enriched, as would be confirmed by HOMO and NPA charge calculations. nih.gov |
| S-Alkylation/S-Acylation | Sulfur atom of the thiol group. | The thiol is a soft and potent nucleophile, readily attacking electrophilic carbon centers. This is a common reaction for mercaptans. libretexts.org |
| Oxidation (mild) | Sulfur atom of the thiol group. | Thiols are easily oxidized to form disulfides. This is the most readily oxidizable functional group in the molecule under mild conditions. libretexts.org |
| O-Alkylation | Oxygen atom of the phenol group. | Under basic conditions, the phenoxide anion is formed, which is a strong nucleophile for reactions like the Williamson ether synthesis. Selectivity versus S-alkylation depends on the hard/soft nature of the electrophile and reaction conditions. |
Theoretical Ligand Design Principles Incorporating the 4-((4-Chlorophenyl)(mercapto)methyl)phenol Scaffold
The 4-((4-Chlorophenyl)(mercapto)methyl)phenol scaffold possesses a unique combination of structural and chemical features that make it an attractive starting point for theoretical ligand design in medicinal chemistry and materials science. Its utility stems from the specific arrangement of its functional groups and aromatic systems.
Key Structural Features for Ligand Design:
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical interaction for binding to the active sites of many proteins and enzymes. nih.gov
Metal Coordination: The thiol group is an excellent ligand for coordinating with metal ions. mdpi.com This is particularly relevant for designing inhibitors of metalloenzymes, where the thiol can bind to catalytic zinc, iron, or copper ions.
Aromatic Interactions: The two aromatic rings (phenol and 4-chlorophenyl) can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding pocket. The chlorine atom can also participate in halogen bonding.
Structural Flexibility and Pre-organization: The central methylene (B1212753) linker provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility enables the scaffold to adapt to the topology of different binding sites. At the same time, the tetrahedral carbon provides a defined three-dimensional structure that can be exploited for stereospecific interactions.
Lipophilicity: The presence of the chlorophenyl group enhances the lipophilicity of the scaffold, which can be a key factor in crossing biological membranes. This property can be fine-tuned in ligand design by modifying substituents.
Applications in Ligand Design:
The scaffold can be used as a core structure for developing various types of functional molecules. For example, in drug design, the thiol-ene "click" reaction can be used to attach diverse chemical moieties to the thiol group, enabling the rapid synthesis of a library of candidate ligands for screening. mdpi.comresearchgate.net The phenol group can be used as an anchor point for bioisosteric replacement to improve pharmacokinetic properties while maintaining key binding interactions. nih.gov The combination of a metal-binding thiol and a hydrogen-bonding phenol in a defined spatial arrangement makes this scaffold a promising framework for the design of targeted enzyme inhibitors.
Synthetic Methodologies for 4 4 Chlorophenyl Mercapto Methyl Phenol and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of imaginary disconnections. For 4-((4-chlorophenyl)(mercapto)methyl)phenol (Target Molecule 1 ), several strategic disconnections can be proposed to devise plausible synthetic routes.
The most evident disconnection is at the carbon-sulfur (C-S) bond. This is often a late-stage functional group interconversion (FGI). This disconnection suggests that the thiol moiety can be introduced by nucleophilic substitution on a suitable precursor, such as the corresponding benzylic alcohol, 4-((4-chlorophenyl)(hydroxy)methyl)phenol (2 ). This alcohol is a known compound and serves as a key intermediate nih.govncats.io.
A second set of disconnections focuses on the formation of the diarylmethanol intermediate 2 . The central C-C bond, which forms the chiral center, can be disconnected in several ways:
Route A (Friedel-Crafts Approach): Disconnection of the bond between the benzylic carbon and the phenol (B47542) ring leads to phenol (3 ) and 4-chlorobenzaldehyde (B46862) (4 ) as precursors. This forward reaction would be a Friedel-Crafts alkylation, a classic method for forming aryl-aryl bonds wikipedia.org.
Route B (Organometallic Approach): An alternative disconnection at the same C-C bond points to 4-hydroxybenzaldehyde (B117250) (5 ) and a 4-chlorophenyl organometallic reagent (6 ), such as a Grignard or organozinc compound. The forward synthesis involves the nucleophilic addition of the organometallic species to the aldehyde carbonyl rsc.orgscispace.com.
Route C (Ketone Reduction Approach): A third strategy involves forming the diaryl ketone, (4-chlorophenyl)(4-hydroxyphenyl)methanone (7 ), as a precursor. This ketone can then be reduced to the target alcohol 2 . The ketone itself can be disconnected via a Friedel-Crafts acylation reaction between phenol (3 ) and 4-chlorobenzoyl chloride (8 ).
These disconnections outline three distinct and viable strategies for assembling the carbon skeleton of the target molecule, which can then be further functionalized to introduce the mercapto group.
Established Synthetic Routes and Reaction Mechanisms for 4-((4-Chlorophenyl)(mercapto)methyl)phenol
Based on the retrosynthetic analysis, several multistep pathways can be constructed using well-established organic reactions. The route proceeding through a ketone intermediate is often preferred due to the high reliability and selectivity of the individual steps.
A robust, three-step synthesis starting from phenol and 4-chlorobenzoyl chloride provides a reliable pathway to the target compound.
Step 1: Friedel-Crafts Acylation to form (4-chlorophenyl)(4-hydroxyphenyl)methanone (7)
This step involves the reaction of phenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanism: The reaction begins with the activation of the 4-chlorobenzoyl chloride by the Lewis acid, AlCl₃, to form a highly electrophilic acylium ion. The phenol, activated by the electron-donating hydroxyl group, then acts as a nucleophile. The acylium ion undergoes electrophilic aromatic substitution primarily at the para position of the phenol ring, which is sterically more accessible and electronically favored. A subsequent workup quenches the catalyst and liberates the product, (4-chlorophenyl)(4-hydroxyphenyl)methanone (7 ). The preference for C-acylation over O-acylation can be promoted by using an excess of the catalyst, which coordinates to the phenolic oxygen stackexchange.com.
Step 2: Reduction of the Ketone to 4-((4-chlorophenyl)(hydroxy)methyl)phenol (2)
The diaryl ketone (7 ) is reduced to the corresponding secondary alcohol (2 ). Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this transformation nih.govivypanda.com.
Mechanism: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxyborate intermediate. Subsequent protonation of the oxygen atom by the solvent during workup yields the secondary alcohol, 4-((4-chlorophenyl)(hydroxy)methyl)phenol (2 ) ivypanda.com.
Step 3: Conversion of the Benzylic Alcohol to 4-((4-Chlorophenyl)(mercapto)methyl)phenol (1)
The final step is the conversion of the hydroxyl group of intermediate 2 to a mercapto group. This can be achieved through a two-step sequence involving activation of the alcohol followed by nucleophilic substitution.
Mechanism: The benzylic alcohol is first converted into a good leaving group, for instance, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. This tosylate intermediate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or, more commonly, thiourea (B124793) followed by basic hydrolysis. The thiourea attacks the benzylic carbon in an Sₙ2 reaction, displacing the tosylate. The resulting isothiouronium salt is then hydrolyzed under basic conditions (e.g., with NaOH) to yield the final thiol product (1 ). This method avoids the direct use of odorous and reactive H₂S gas google.com.
While the classical methods described are effective, modern synthetic chemistry emphasizes catalytic and optimized processes to improve efficiency and reduce waste.
Catalytic Friedel-Crafts Reactions: The use of stoichiometric AlCl₃ generates significant acidic waste. Catalytic alternatives include various solid acids like zeolites and montmorillonite (B579905) clays, or metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), which can be used in much smaller quantities and are often recyclable beilstein-journals.orgacs.org. Optimization of these reactions involves screening catalysts, solvents, and temperatures to maximize the yield and regioselectivity of the desired para-acylated product.
Catalytic Reduction: The reduction of the ketone (7 ) can be performed via catalytic hydrogenation. This method is highly efficient and atom-economical.
Process: The reaction is carried out under a hydrogen atmosphere using a heterogeneous catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel researchgate.net. Optimization studies would focus on variables like hydrogen pressure, reaction temperature, catalyst loading, and solvent choice to achieve complete conversion with high selectivity for the alcohol product over potential hydrogenolysis byproducts.
Below is a table summarizing a hypothetical optimization study for the catalytic hydrogenation of (4-chlorophenyl)(4-hydroxyphenyl)methanone (7 ).
| Entry | Catalyst (mol%) | H₂ Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of 2 (%) |
|---|---|---|---|---|---|---|---|
| 1 | 5% Pd/C (2) | 1 | Ethanol | 25 | 24 | 85 | 82 |
| 2 | 5% Pd/C (2) | 5 | Ethanol | 25 | 8 | >99 | 97 |
| 3 | 5% Pd/C (2) | 5 | Ethyl Acetate | 50 | 4 | >99 | 98 |
| 4 | Raney Ni (5 w/w%) | 10 | Ethanol | 60 | 6 | >99 | 95 |
| 5 | 1% Pt/C (1) | 5 | Ethanol | 25 | 12 | 98 | 96 |
Catalytic C-S Bond Formation: Direct catalytic conversion of benzylic alcohols to thiols is less common, but related transformations exist. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to catalyze the reaction between benzylic alcohols and thiols to form thioethers nih.gov. This methodology could potentially be adapted for the synthesis of the target thiol.
Novel Synthetic Strategies and Green Chemistry Considerations for 4-((4-Chlorophenyl)(mercapto)methyl)phenol
Modern synthetic efforts are increasingly guided by the principles of green chemistry, which aim to design processes that are safer, more efficient, and environmentally benign.
Several modifications to the established routes can enhance their green profile.
Greener Friedel-Crafts Reactions: As mentioned, replacing traditional Lewis acids with heterogeneous, reusable catalysts is a key green strategy rsc.orgnih.gov. Furthermore, performing the reaction under solvent-free conditions or in greener solvents like ionic liquids can significantly reduce waste generation organic-chemistry.org.
Alternative Reduction Methods: Transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas. In this method, a stable organic molecule, such as isopropanol (B130326) or formic acid, serves as the hydrogen source in the presence of a metal catalyst. Photocatalytic reductions using visible light and a suitable photocatalyst also represent a cutting-edge, energy-efficient approach researchgate.net.
The target molecule contains a single stereocenter at the benzylic carbon. The synthesis of a single enantiomer is often crucial for pharmaceutical applications. Therefore, controlling the chemo-, regio-, and stereoselectivity is of paramount importance.
Chemo- and Regioselectivity: The primary challenge in the Friedel-Crafts route is achieving high regioselectivity for the para-substituted product over the ortho-isomer mdpi.com. The hydroxyl group of phenol is a strong ortho, para-director. While the para position is generally favored for steric reasons, the reaction conditions can be tuned. The use of bulky catalysts or specific solvents can enhance the formation of the desired para-isomer. Palladium-catalyzed C-H functionalization represents a modern alternative that can offer exquisite control over regioselectivity acs.orgacs.orgnih.gov.
Stereoselective Synthesis: An enantioselective synthesis can be achieved by modifying the ketone reduction step or by building the chiral center directly in an asymmetric fashion.
Asymmetric Catalytic Reduction: The prochiral ketone (7 ) can be reduced to a single enantiomer of the alcohol (2 ) using a chiral catalyst. Well-established methods include Noyori's asymmetric hydrogenation with chiral Ru-BINAP catalysts or Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source.
Asymmetric Arylation: A more direct approach involves the catalytic asymmetric addition of an organometallic reagent to an aldehyde rsc.orgrsc.org. For example, the addition of a 4-chlorophenylzinc reagent to 4-hydroxybenzaldehyde could be catalyzed by a chiral amino alcohol, such as (-)-DAIB (3-exo-(dimethylamino)isoborneol), to produce the chiral alcohol intermediate (2 ) with high enantiomeric excess scispace.comnih.gov.
Biocatalysis: An exceptionally green and selective method is the use of enzymes. A ketoreductase (KRED) enzyme, either in isolated form or within whole microbial cells (e.g., yeast), can reduce the ketone (7 ) to a single enantiomer of the alcohol (2 ) with near-perfect enantioselectivity (>99% ee) and under mild aqueous conditions.
The subsequent conversion of the enantiopure alcohol to the thiol typically proceeds with inversion of configuration if an Sₙ2 mechanism is followed, allowing for the synthesis of the desired enantiomer of the final product.
Scale-Up Considerations and Process Chemistry for 4-((4-Chlorophenyl)(mercapto)methyl)phenol Production
The transition from laboratory-scale synthesis to large-scale industrial production of 4-((4-Chlorophenyl)(mercapto)methyl)phenol necessitates a thorough evaluation of the process chemistry to ensure safety, efficiency, cost-effectiveness, and product quality. A plausible and scalable manufacturing process would likely involve a two-stage approach: first, the synthesis of the diarylmethanol intermediate, 4-((4-chlorophenyl)(hydroxy)methyl)phenol, followed by the conversion of the hydroxyl group to the desired thiol (mercaptan) functionality.
The primary scale-up challenges revolve around managing highly reactive and hazardous materials, controlling reaction exotherms, optimizing phase separations, minimizing waste streams, and ensuring the final product meets stringent purity specifications.
Stage 1: Synthesis of 4-((4-Chlorophenyl)(hydroxy)methyl)phenol Intermediate
This intermediate is a benzhydrol derivative. A common industrial method for synthesizing such compounds is the acid-catalyzed electrophilic substitution reaction between a phenol and an aromatic aldehyde. wikipedia.orgresearchgate.net In this case, phenol would react with 4-chlorobenzaldehyde.
Key Process and Scale-Up Considerations:
Catalyst Selection and Handling: The choice of catalyst is critical. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are typically required in stoichiometric amounts because they complex with the phenolic oxygen, which deactivates the catalyst. stackexchange.com On a large scale, this leads to significant waste streams and complex work-up procedures. researchgate.netgoogle.com A more modern, "greener" approach involves using solid acid catalysts such as zeolites or acid-activated clays. researchgate.net These offer easier separation (filtration), potential for regeneration and reuse, and reduced generation of corrosive, hazardous waste. researchgate.net
Table 1: Comparison of Potential Catalysts for Benzhydrol Formation
| Catalyst Type | Example | Scale-Up Advantages | Scale-Up Challenges |
|---|---|---|---|
| Homogeneous Lewis Acid | AlCl₃, FeCl₃ | High reactivity, low initial cost. | Stoichiometric quantities needed; highly corrosive; generates large volumes of acidic aqueous waste upon quenching; difficult to recycle. researchgate.netgoogle.com |
| Homogeneous Brønsted Acid | H₂SO₄, TfOH | Effective catalyst. | Highly corrosive; can lead to side reactions like sulfonation; significant waste generation. stackexchange.com |
| Heterogeneous Solid Acid | Zeolite H-Beta, Montmorillonite Clay | Easily removed by filtration; recyclable; reduced corrosion issues; lower waste generation; can be used in fixed-bed continuous reactors. researchgate.net | Higher initial cost; may have lower activity requiring higher temperatures/pressures; potential for catalyst deactivation over time. |
Thermal Management: The Friedel-Crafts reaction is significantly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. helgroup.com This necessitates the use of jacketed reactors with efficient heat-transfer fluids, internal cooling coils, and carefully controlled addition rates of the limiting reagent (typically the aldehyde) to maintain the target temperature. Failure to control the temperature can lead to a runaway reaction and the formation of unwanted polymeric by-products.
Solvent Selection and Recovery: An inert, high-boiling solvent such as a chlorinated hydrocarbon (e.g., dichlorobenzene) may be used to facilitate temperature control and mass transfer. Alternatively, using an excess of one of the reactants, such as molten phenol, can serve as the solvent, improving process mass intensity. Post-reaction, solvent recovery via distillation is a key economic and environmental consideration.
Work-Up and Isolation: For processes using traditional Lewis acids, the work-up involves a hazardous quenching step, where the reaction mixture is slowly added to a large volume of ice/water to decompose the catalyst-product complex. This is also highly exothermic and requires robust cooling. The resulting two-phase mixture is separated, and the organic layer is washed to remove residual acid and salts. The isolation of the intermediate would likely be achieved through crystallization by cooling and/or the addition of an anti-solvent.
Stage 2: Conversion of Alcohol to Thiol
The conversion of the intermediate alcohol to the final thiol product is a critical step that involves handling odorous and toxic sulfur compounds. A robust industrial method would likely proceed via the formation of a more reactive intermediate, such as a benzhydryl chloride, followed by nucleophilic substitution with a sulfur source.
Key Process and Scale-Up Considerations:
Thiolating Agent and Safety: While various methods exist for converting alcohols to thiols, a common industrial route involves displacement with a hydrosulfide salt. researchgate.netgoogle.com Sodium hydrosulfide (NaHS) is a cost-effective and potent sulfur nucleophile. rsc.org However, it presents significant safety challenges. NaHS solutions are corrosive and will release highly toxic and flammable hydrogen sulfide (B99878) (H₂S) gas upon contact with acids or even when diluted with water. jamgroupco.comausimm.com
Engineering Controls: Production must be carried out in a closed-system, well-ventilated reactor equipped with a caustic scrubbing system to neutralize any H₂S released. researchgate.net Continuous H₂S monitoring in the plant environment is mandatory. ausimm.com
Materials of Construction: Storage tanks and reactors for NaHS must be made of compatible materials, such as stainless steel or specific polymers. Copper, zinc, and aluminum alloys must be strictly avoided due to rapid corrosion. ausimm.com
Reaction Pathway and Control: A two-step sequence is often preferred for scalability and control:
Activation: The benzhydrol intermediate is first converted to a benzhydryl chloride using a reagent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This reaction must also be vented through a scrubber to handle HCl and SO₂ off-gases.
Displacement: The isolated benzhydryl chloride is then reacted with an aqueous solution of NaHS. To facilitate the reaction between the organic chloride and the aqueous hydrosulfide, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt may be employed. The PTC helps shuttle the hydrosulfide anion into the organic phase, increasing the reaction rate at moderate temperatures and minimizing side reactions.
Impurity Control: The primary potential by-product is the thioether, formed by the reaction of a second molecule of benzhydryl chloride with the newly formed thiol product. This can be minimized by using a slight excess of sodium hydrosulfide and maintaining strict temperature control.
Table 2: Key Process Parameters and Rationale for Thiolation Step
| Parameter | Typical Setpoint / Control | Rationale for Scale-Up |
|---|---|---|
| Reagents | Benzhydryl Chloride, aq. NaHS | Using the chloride intermediate provides a cleaner, more controllable reaction than direct alcohol conversion. |
| NaHS Stoichiometry | 1.1 - 1.3 equivalents | A slight excess minimizes the formation of the thioether impurity and drives the reaction to completion. rsc.org |
| Temperature | 40 - 60 °C | Provides a reasonable reaction rate without promoting significant by-product formation or excessive H₂S off-gassing. Requires reactor cooling to manage exotherm. |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Enhances the reaction rate in a two-phase system, allowing for milder conditions and shorter cycle times. |
| Off-Gas Management | Nitrogen blanket, vent to caustic scrubber | Crucial for safety to prevent release of toxic H₂S and other volatile organic compounds. ausimm.comresearchgate.net |
Product Purification: After the reaction is complete, the organic phase is separated from the aqueous phase. The organic layer is typically washed with water and a dilute base to remove unreacted NaHS and other water-soluble impurities. The final product is usually isolated and purified by crystallization from a suitable solvent or solvent mixture, which must be carefully selected to ensure high recovery and purity while being amenable to large-scale filtration and drying operations. All aqueous waste streams must be treated to remove residual sulfur compounds before discharge.
Advanced Structural and Spectroscopic Elucidation of 4 4 Chlorophenyl Mercapto Methyl Phenol
Solid-State Characterization Techniques
Solid-state analysis is crucial for understanding the macroscopic properties of a compound, which are dictated by its microscopic arrangement.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule and its arrangement within a crystal lattice. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, which is chiral, this technique would unambiguously establish its absolute configuration (R or S).
A crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intricate details of its crystal packing, including intermolecular interactions such as hydrogen bonds (e.g., between the phenolic hydroxyl group and the mercapto sulfur), halogen bonds involving the chlorine atom, and π-π stacking interactions between the aromatic rings. However, no published crystallographic data or reports are available for this specific compound.
Table 1: Hypothetical Crystal Data Parameters for 4-((4-Chlorophenyl)(mercapto)methyl)phenol (Note: This table is illustrative as no experimental data has been reported.)
| Parameter | Expected Information |
|---|---|
| Chemical Formula | C₁₃H₁₁ClOS |
| Formula Weight | 250.75 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules/unit cell) | e.g., 4 |
| Density (calculated) | g/cm³ |
| Hydrogen Bond Donors | Phenolic -OH, Thiol -SH |
Solid-State NMR (ssNMR) provides insight into the local environment of atoms in a powdered or amorphous solid. It is particularly powerful for studying polymorphism—the existence of multiple crystal forms—and non-covalent interactions. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectrum would show distinct signals for each unique carbon atom in the crystal lattice. Differences in these spectra between batches could indicate the presence of different polymorphs.
Advanced ssNMR experiments could also probe the strength and geometry of hydrogen bonding networks by analyzing the chemical shifts of the protons involved. Despite its utility, no ssNMR studies have been published for 4-((4-Chlorophenyl)(mercapto)methyl)phenol.
Solution-State Advanced NMR Spectroscopy of 4-((4-Chlorophenyl)(mercapto)methyl)phenol
Solution-state NMR is fundamental for confirming the covalent structure of a molecule.
While standard 1D ¹H and ¹³C NMR spectra would provide basic structural information, 2D NMR techniques are required for unambiguous assignment and detailed structural elucidation.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the aromatic rings and their relationship to the benzylic proton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the molecule's preferred conformation in solution.
Detailed reports containing assignments from these 2D NMR experiments for 4-((4-Chlorophenyl)(mercapto)methyl)phenol are not available in the scientific literature.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments (Illustrative) (Note: This table represents typical chemical shift regions for the functional groups present, as specific experimental data is unavailable.)
| Atom Position | Technique | Expected Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | ¹H NMR | ~4.5 - 6.0 |
| Aromatic -CH (Phenol Ring) | ¹H NMR | ~6.7 - 7.2 |
| Aromatic -CH (Chlorophenyl Ring) | ¹H NMR | ~7.2 - 7.4 |
| Benzylic -CH | ¹H NMR | ~5.5 - 6.0 |
| Thiol -SH | ¹H NMR | ~2.0 - 3.0 |
| Aromatic C-O | ¹³C NMR | ~150 - 160 |
| Aromatic C-Cl | ¹³C NMR | ~130 - 135 |
| Aromatic C-H / C-C | ¹³C NMR | ~115 - 145 |
Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic molecular processes. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, VT-NMR could be used to study the rotational energy barrier around the single bonds connecting the aromatic rings to the central methine carbon. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational isomers (rotamers). As the temperature increases, these signals would broaden and coalesce into an average signal. Analysis of this data would allow for the calculation of the activation energy for rotamer interconversion. No such dynamic NMR studies have been reported for this compound.
Vibrational Spectroscopy for Functional Group Fingerprinting in Specific Environments
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. A spectrum for this compound would be expected to show distinct bands corresponding to the O-H stretch of the phenol (B47542), the S-H stretch of the thiol, C-H stretches for the aromatic and methine groups, C=C stretches within the aromatic rings, and the C-Cl stretch. The precise position and shape of these bands, particularly the O-H and S-H stretches, can be influenced by hydrogen bonding. A comparison of spectra from dilute solutions versus the solid state could provide indirect evidence of intermolecular interactions. However, a detailed vibrational analysis and band assignment for 4-((4-Chlorophenyl)(mercapto)methyl)phenol has not been published.
Table 3: Expected Characteristic IR Absorption Bands (Note: This table is based on typical frequencies for the functional groups, as a specific experimental spectrum and its analysis are not available.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Thiol S-H | Stretching | 2550 - 2600 (Weak) |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Phenolic C-O | Stretching | 1180 - 1260 |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
Raman Spectroscopy for C-S and C-Cl Bond Characterization
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering specific information about its chemical bonds and symmetry. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, this method is particularly useful for characterizing the carbon-sulfur (C-S) and carbon-chlorine (C-Cl) bonds, which are crucial functional groups of the molecule.
The C-S stretching vibration in thiols and mercaptans typically appears as a moderately intense band in the Raman spectrum. rsc.org The exact position of this band can be influenced by the conformation of the molecule, particularly the dihedral angle of the C-C-S-H group. For analogous aromatic thiols, the C-S stretching frequency is generally observed in the range of 600-750 cm⁻¹. rsc.orgresearchgate.net
The C-Cl stretching vibration from the chlorophenyl ring also gives rise to a distinct and strong Raman signal. In chlorinated benzene (B151609) derivatives, this stretching mode is typically found in the 650-850 cm⁻¹ region. The intensity and position can be affected by the substitution pattern on the aromatic ring and intermolecular interactions.
The analysis of the Raman spectrum allows for the unambiguous identification and characterization of these key functional groups. The data table below summarizes the expected Raman shifts for the C-S and C-Cl bonds based on data from structurally related compounds.
Interactive Data Table: Expected Raman Shifts
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-S Stretch | Mercapto (-SH) | 600 - 750 | Medium |
| C-Cl Stretch | Chlorophenyl | 650 - 850 | Strong |
| Aromatic C-C Stretch | Phenyl Rings | 1580 - 1610 | Strong |
| S-H Stretch | Mercapto (-SH) | 2550 - 2600 | Weak |
Attenuated Total Reflectance (ATR) Infrared Spectroscopy for Hydrogen Bonding Studies of the Compound
Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy is an ideal method for analyzing the solid or liquid samples of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, providing critical information on hydrogen bonding interactions. The compound possesses two protons capable of acting as hydrogen bond donors: the hydroxyl (-OH) group of the phenol and the thiol (-SH) group of the mercaptan.
In a non-hydrogen-bonding environment (e.g., a very dilute solution in a nonpolar solvent), the "free" O-H stretching vibration is expected to appear as a sharp, distinct band around 3600 cm⁻¹. blogspot.comlibretexts.org However, due to intermolecular or intramolecular hydrogen bonding, this band typically broadens significantly and shifts to a lower frequency, usually appearing in the 3200-3400 cm⁻¹ range. blogspot.comyoutube.com The extent of this broadening and shifting is indicative of the strength of the hydrogen bond.
The S-H stretching vibration of the mercapto group is found at a lower frequency, typically in the 2550-2600 cm⁻¹ region. While the S-H group is a weaker hydrogen bond donor than the O-H group, its involvement in such interactions can also lead to a broadening and slight red-shift of its corresponding absorption band. ATR-IR spectroscopy on a bulk sample would likely reveal these broad absorption features, confirming the presence of significant hydrogen bonding networks in the condensed phase. stemed.siteconsensus.app
Interactive Data Table: Expected ATR-IR Frequencies for Hydrogen Bonding Analysis
| Vibrational Mode | Functional Group | Condition | Expected Wavenumber (cm⁻¹) | Band Shape |
| O-H Stretch | Phenol (-OH) | Free (non-bonded) | ~3600 | Sharp |
| O-H Stretch | Phenol (-OH) | Hydrogen-bonded | 3200 - 3400 | Broad |
| S-H Stretch | Mercapto (-SH) | Free / Weakly bonded | 2550 - 2600 | Sharp |
| C-O Stretch | Phenol | N/A | 1200 - 1260 | Strong |
Chiroptical Spectroscopy for Enantiomeric Studies
The central carbon atom in 4-((4-Chlorophenyl)(mercapto)methyl)phenol is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for studying these enantiomers.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformational Assignment
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comlibretexts.org This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The chromophores in this molecule are the phenol and 4-chlorophenyl rings. The electronic transitions of these aromatic rings, which occur in the ultraviolet (UV) region, become CD-active due to their asymmetric environment.
A CD spectrum of an enantiomerically pure sample would show characteristic positive or negative peaks, known as Cotton effects, in the regions of UV absorption. nih.gov The two enantiomers of the compound would produce mirror-image CD spectra. The sign and magnitude of the Cotton effect are directly related to the absolute configuration (R or S) of the stereocenter and the preferred conformation of the molecule. By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration can often be assigned.
Furthermore, CD spectroscopy is an excellent tool for determining enantiomeric purity. A racemic mixture (a 50:50 mixture of both enantiomers) is CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for precise quantification.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of optical rotation as a function of the wavelength of light. slideshare.netslideshare.net An ORD spectrum provides information that is complementary to a CD spectrum and is related to it through the Kronig-Kramers transforms.
For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, the ORD curve is expected to show anomalous dispersion in the wavelength regions where the aromatic chromophores absorb light. This anomalous curve, characterized by peaks and troughs, is also known as a Cotton effect. scispace.comlibretexts.org A positive Cotton effect is observed when the peak appears at a longer wavelength than the trough, while the reverse is true for a negative Cotton effect.
Similar to CD spectroscopy, the shape and sign of the ORD curve are characteristic of the molecule's specific enantiomer and its conformation. scispace.com Historically, ORD was a primary method for assigning the absolute configuration of chiral molecules, particularly in natural product chemistry. While CD spectroscopy is often favored for its simpler spectral interpretation in specific absorption bands, ORD provides a broader view across a wider range of wavelengths and remains a valuable tool for comprehensive chiroptical analysis. creative-biostructure.comslideshare.net
Chemical Reactivity and Derivatization Strategies for 4 4 Chlorophenyl Mercapto Methyl Phenol
Reactions Involving the Mercapto (Thiol) Group of 4-((4-Chlorophenyl)(mercapto)methyl)phenol
The mercapto group (-SH) is a highly versatile and reactive functional group. Its high nucleophilicity and susceptibility to oxidation make it a prime target for various chemical modifications.
Thiol-ene "click" chemistry is a powerful and efficient method for forming carbon-sulfur bonds. This reaction involves the radical-initiated addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). The reaction proceeds via a step-growth mechanism and is known for its high yields, tolerance of various functional groups, and mild reaction conditions, often initiated by light (photo-initiated) or heat.
The mercapto group of 4-((4-Chlorophenyl)(mercapto)methyl)phenol can readily participate in thiol-ene reactions. By reacting it with a molecule containing an alkene, the compound can be conjugated to polymers, surfaces, or biomolecules, providing a robust method for material functionalization and bioconjugation.
S-Alkylation: The thiol group is more acidic than an alcohol but less acidic than a phenol (B47542). It can be easily deprotonated by a suitable base to form a thiolate anion (RS⁻). Thiolates are excellent nucleophiles and readily undergo SN2 reactions with alkyl halides to form thioethers (sulfides). This S-alkylation reaction is a fundamental method for forming stable carbon-sulfur bonds. Using thiourea (B124793) as the nucleophile followed by hydrolysis is an alternative method to avoid the potential side reaction of the thiol product reacting further.
S-Acylation: Similar to alcohols, thiols can react with acylating agents like acyl chlorides or anhydrides to form thioesters. This reaction, known as S-acylation, typically proceeds readily due to the high nucleophilicity of the sulfur atom. Protein S-acylation is a common post-translational modification, highlighting the relevance of this transformation in biological systems. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, S-acylation provides a route to thioester derivatives, which can have unique chemical and biological properties.
The sulfur atom in the thiol group can exist in various oxidation states, leading to a range of sulfur-containing functional groups.
Disulfides: Mild oxidation of thiols, for instance with iodine (I₂) or air in the presence of a catalyst, leads to the formation of a disulfide (R-S-S-R'). This is a common reaction for thiols and forms a covalent bond between two sulfur atoms.
Sulfides, Sulfoxides, and Sulfones: While direct oxidation of a thiol to a sulfoxide (B87167) or sulfone is possible, a more common synthetic route involves first converting the thiol to a sulfide (B99878) via S-alkylation. The resulting sulfide can then be selectively oxidized. Using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) typically yields the corresponding sulfoxide (R-S(=O)-R'). The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to a sulfone (R-S(=O)₂-R'). Various reagents, including permanganate (B83412) and urea-hydrogen peroxide, can be employed for these transformations.
| Starting Group | Oxidizing Agent/Conditions | Product Functional Group |
|---|---|---|
| Thiol (R-SH) | Mild (e.g., I₂, air) | Disulfide (R-S-S-R) |
| Sulfide (R-S-R') | 1 equiv. H₂O₂ or m-CPBA | Sulfoxide (R-SO-R') |
| Sulfide (R-S-R') | Excess H₂O₂ or KMnO₄ | Sulfone (R-SO₂-R') |
| Sulfoxide (R-SO-R') | H₂O₂ or m-CPBA | Sulfone (R-SO₂-R') |
Reactions Involving the Aromatic Rings and Chlorophenyl Moiety
The bifunctional aromatic nature of 4-((4-Chlorophenyl)(mercapto)methyl)phenol presents a platform for a variety of substitution and coupling reactions. The reactivity of the phenol ring is markedly different from that of the chlorophenyl moiety, allowing for selective modifications at either site depending on the chosen reaction conditions.
Electrophilic Aromatic Substitution (EAS) Reactivity Assessment on the Phenol Ring
The phenol ring in 4-((4-Chlorophenyl)(mercapto)methyl)phenol is highly susceptible to electrophilic aromatic substitution (EAS). This heightened reactivity is primarily due to the strong activating effect of the hydroxyl (-OH) group. ucalgary.caquora.com The oxygen atom's lone pairs donate electron density into the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more attractive to incoming electrophiles. quora.comchemguide.co.uk This activation is significantly greater than that of an unsubstituted benzene ring, often allowing for reactions under milder conditions. ucalgary.ca
The directing effect of the substituents determines the position of electrophilic attack. The hydroxyl group is a powerful ortho, para-director. quora.compressbooks.publibretexts.org In this specific molecule, the para position is occupied by the (4-chlorophenyl)(mercapto)methyl group. Consequently, electrophilic substitution is directed exclusively to the ortho positions (C2 and C6) relative to the hydroxyl group. While the large substituent at the para position could potentially exert some steric hindrance, the strong activating nature of the hydroxyl group typically ensures that substitution at the adjacent ortho sites proceeds efficiently.
| Reaction | Typical Conditions for Benzene | Typical Conditions for Phenol | Predicted Outcome for 4-((4-Chlorophenyl)(mercapto)methyl)phenol |
|---|---|---|---|
| Bromination | Br2, FeBr3 catalyst | Aqueous Br2, no catalyst chemguide.co.uk | Di-bromination at positions ortho to the -OH group. |
| Nitration | Conc. HNO3, Conc. H2SO4 | Dilute HNO3chemguide.co.uk | Mono- or di-nitration at positions ortho to the -OH group. |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 catalyst | Milder conditions, often leads to polysubstitution. libretexts.org | Alkylation at the ortho positions. |
Cross-Coupling Reactions at the Chlorophenyl Position of 4-((4-Chlorophenyl)(mercapto)methyl)phenol
The chlorophenyl moiety provides a handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond. wikipedia.orglibretexts.org However, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled efficient coupling of these challenging substrates. libretexts.orgacs.orgresearchgate.net
Two of the most powerful methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding a biaryl structure. wikipedia.orgacs.org The transformation is typically catalyzed by a palladium complex in the presence of a base. nih.gov For aryl chlorides, catalyst systems often employ ligands like XPhos or SPhos to facilitate the difficult oxidative addition step. wikipedia.orgacs.org
Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl chloride with an amine. rsc.orgtcichemicals.comresearchgate.net It is a cornerstone of medicinal chemistry for synthesizing arylamines. thieme-connect.com Similar to the Suzuki coupling, this reaction relies on palladium catalysts with specialized ligands and a strong base, such as sodium tert-butoxide. tcichemicals.comrsc.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd(OAc)2 / XPhos | K3PO4acs.org | Biphenyl derivative |
| Buchwald-Hartwig Amination | R2NH | Pd2(dba)3 / RuPhos | NaOtBu or K2CO3tcichemicals.com | Arylamine derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI | Et3N | Aryl-alkyne derivative |
Regioselectivity and Chemoselectivity in Multi-functional Group Reactions
The presence of three distinct functional groups (-OH, -SH, and -Cl on an aromatic ring) makes the control of selectivity a critical aspect of the molecule's chemistry.
Chemoselectivity refers to the preferential reaction of one functional group over another. The mercapto (-SH) group is generally a stronger nucleophile and a softer base than the phenolic hydroxyl (-OH) group. manavchem.com Therefore, in reactions with soft electrophiles like alkyl halides, selective S-alkylation is expected to occur much faster than O-alkylation. Conversely, reactions with hard electrophiles, such as acylation under basic conditions, would likely favor the harder oxygen nucleophile. youtube.com The aryl chloride is unreactive under these conditions, only participating in reactions mediated by a transition metal catalyst.
Regioselectivity pertains to the specific site of reaction within a functional group or on an aromatic ring. As discussed, EAS on the phenol ring is highly regioselective for the ortho positions. nih.gov
By carefully choosing reagents and conditions, a chemist can selectively target a specific site on the molecule. For instance, treatment with methyl iodide and a mild base would likely yield the S-methylated product. Subsequent reaction of this product with an arylboronic acid under Suzuki conditions would modify the chlorophenyl ring, leaving the phenolic hydroxyl untouched.
| Target Site | Reaction Type | Reagents & Conditions | Rationale for Selectivity |
|---|---|---|---|
| Mercapto (-SH) | S-Alkylation | Alkyl halide (e.g., CH3I), weak base (e.g., K2CO3) | -SH is a more potent nucleophile than -OH. wikipedia.org |
| Phenolic (-OH) | O-Acylation | Acetyl chloride, pyridine (B92270) | Pyridine activates the acyl chloride and deprotonates the phenol. |
| Phenol Ring | EAS (Bromination) | Br2 in H2O | Highly activated ring reacts without a Lewis acid catalyst. chemguide.co.uk |
| Chlorophenyl Ring | Cross-Coupling | Pd catalyst, ligand, base, coupling partner | Requires specific transition metal catalysis; other groups are inert. |
Design and Synthesis of Advanced Scaffolds Derived from the 4-((4-Chlorophenyl)(mercapto)methyl)phenol Core
The unique trifunctional nature of this molecule makes it an attractive core structure for building more complex and advanced molecular scaffolds, from potential therapeutics to novel materials.
Theoretical Prodrug Design Principles Based on the Mercapto and Phenolic Functionalities
Both the phenolic hydroxyl and mercapto groups are common targets for prodrug design. nih.govscite.ai Masking these polar functionalities can enhance a drug candidate's lipophilicity, thereby improving its absorption and membrane permeability. fiveable.meresearchgate.net The promoiety is designed to be cleaved in vivo by specific enzymes or physiological conditions to release the active parent drug. acs.org
Phenolic Prodrugs : The -OH group can be converted into esters, carbonates, or phosphates. nih.govscite.ai Ester prodrugs are readily hydrolyzed by ubiquitous esterase enzymes. Phosphate esters can significantly increase water solubility and are cleaved by alkaline phosphatases. researchgate.netacs.org
Mercapto Prodrugs : The -SH group can be masked as a thioester, which is also susceptible to enzymatic cleavage. Another common strategy is to form a disulfide bond, creating a dimer or a conjugate with another thiol-containing molecule (e.g., glutathione). These disulfide links are stable in the bloodstream but are readily reduced inside cells, where the concentration of reducing agents like glutathione (B108866) is high.
| Functional Group | Promoiety | Linkage | Potential Cleavage Mechanism | Purpose |
|---|---|---|---|---|
| Phenolic -OH | Acetyl, Pivaloyl | Ester | Esterase hydrolysis fiveable.me | Increase lipophilicity |
| Phenolic -OH | Monophosphate | Phosphate ester | Alkaline phosphatase hydrolysis acs.org | Increase water solubility |
| Mercapto -SH | Acetyl | Thioester | Thioesterase hydrolysis | Mask thiol odor/reactivity |
| Mercapto -SH | Glutathione | Disulfide | Intracellular reduction | Targeted release |
Polymeric and Supramolecular Assembly Incorporating the Compound
The structure of 4-((4-Chlorophenyl)(mercapto)methyl)phenol is well-suited for incorporation into larger molecular assemblies through both covalent and non-covalent interactions.
Polymeric Assembly : Phenolic compounds are well-established monomers for synthesizing polymers. nih.govnih.gov The hydroxyl group can participate in condensation polymerizations to form polyesters or polycarbonates. It can also be used in the synthesis of phenol-aldehyde resins. mdpi.com Furthermore, after converting the aryl chloride to a more reactive group (e.g., an alkyne via Sonogashira coupling), the molecule could be used as a monomer in polymerization reactions like click chemistry.
Supramolecular Assembly : The molecule possesses multiple sites for non-covalent interactions, which are the basis of supramolecular chemistry. The phenolic -OH and mercapto -SH groups are excellent hydrogen bond donors and acceptors. The two aromatic rings can engage in π-π stacking interactions. These forces can drive the self-assembly of the molecules into ordered structures like films, fibers, or gels. Natural polyphenols are known to form complex assemblies driven by such interactions. researchgate.net The mercapto group also offers a powerful tool for surface modification, as thiols readily form self-assembled monolayers (SAMs) on gold surfaces, allowing for the construction of functionalized interfaces.
Table of Compounds
| Compound Name |
|---|
| 4-((4-Chlorophenyl)(mercapto)methyl)phenol |
| Benzene |
| Phenol |
| Sodium tert-butoxide |
| Glutathione |
| Methyl iodide |
| Acetyl chloride |
| Pyridine |
Advanced Analytical Method Development for 4 4 Chlorophenyl Mercapto Methyl Phenol
High-Resolution Separation Techniques for 4-((4-Chlorophenyl)(mercapto)methyl)phenol and Related Species
High-resolution separation techniques are fundamental in distinguishing the enantiomers of 4-((4-Chlorophenyl)(mercapto)methyl)phenol and in separating it from structurally related impurities.
Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination
The presence of a stereocenter in 4-((4-Chlorophenyl)(mercapto)methyl)phenol necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (e.e.) is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective technique for the separation of enantiomers. youtube.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like 4-((4-Chlorophenyl)(mercapto)methyl)phenol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. sigmaaldrich.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to maximize the resolution between the enantiomeric peaks.
Illustrative Example of Chiral HPLC Data:
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-enantiomer | 12.5 | 98000 | 96.0 |
| (S)-enantiomer | 14.2 | 2000 |
Gas Chromatography (GC): Chiral GC can also be employed for enantiomeric excess determination, often after derivatization of the analyte to increase its volatility. libretexts.org The use of a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, allows for the separation of the enantiomers. mit.edu The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. libretexts.org
Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Impurity Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it an ideal technique for the purity assessment and impurity profiling of pharmaceutical compounds. biomedres.usijprajournal.com By utilizing columns packed with sub-2 µm particles, UHPLC can achieve rapid and highly efficient separations of the active pharmaceutical ingredient (API) from its potential impurities, which may include starting materials, by-products, and degradation products. lcms.cz
A typical UHPLC method for 4-((4-Chlorophenyl)(mercapto)methyl)phenol would employ a reversed-phase column (e.g., C18) with a gradient elution program using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information that can aid in the identification of impurities.
Hypothetical UHPLC Impurity Profile:
| Peak | Retention Time (min) | Identity | Area (%) |
|---|---|---|---|
| 1 | 2.1 | Starting Material 1 | 0.08 |
| 2 | 3.5 | By-product A | 0.12 |
| 3 | 5.8 | 4-((4-Chlorophenyl)(mercapto)methyl)phenol | 99.75 |
| 4 | 7.2 | Unknown Impurity | 0.05 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to the low volatility of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, derivatization is necessary to convert it into a more volatile species suitable for GC analysis. The hydroxyl and mercapto groups are active sites that can be readily derivatized. researchgate.net
A common derivatization approach is silylation, where the active hydrogens on the hydroxyl and mercapto groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). semanticscholar.org The resulting TMS derivative is more volatile and thermally stable, allowing for its analysis by GC-MS. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, which aids in its identification and the characterization of any volatile impurities. nih.gov
Example of a Derivatization Reaction for GC-MS Analysis:
4-((4-Chlorophenyl)(mercapto)methyl)phenol + BSTFA → 4-((4-Chlorophenyl)(trimethylsilylthio)methyl)phenyl trimethylsilyl ether
Advanced Spectrometric Quantitation Methods
Advanced spectrometric methods provide highly sensitive and specific means for the exact mass determination, structural elucidation, and quantification of trace-level contaminants.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is invaluable for the structural elucidation of the parent compound and any unknown impurities. miamioh.edu The fragmentation pathways of the molecule can be studied using tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated, fragmented, and the resulting product ions are analyzed.
For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, characteristic fragmentation patterns would be expected. The presence of the phenol (B47542) group can lead to the loss of carbon monoxide (CO). libretexts.org The aromatic rings suggest that stable aromatic cations will be observed. youtube.com The bond between the chiral carbon and the sulfur or the phenyl rings is also a likely site for cleavage. The exact masses of the fragment ions can be used to confirm the proposed fragmentation pathways.
Plausible HRMS Fragmentation Data:
| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
|---|---|---|---|
| [M+H]+ | C13H13ClOS+ | 252.0397 | 252.0395 |
| [M+H-H2O]+ | C13H11ClS+ | 234.0292 | 234.0290 |
| [C7H7O]+ | Tropylium-like ion from phenol ring | 107.0497 | 107.0496 |
| [C6H4Cl]+ | Chlorophenyl cation | 111.0023 | 111.0021 |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Contaminants in Synthetic Batches
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for the determination of trace and ultra-trace elemental concentrations. azom.comlibretexts.org In the synthesis of pharmaceutical compounds, various metals can be introduced as catalysts, from reagents, or through contact with manufacturing equipment. pacificbiolabs.com Since some metals can be toxic even at very low concentrations, it is crucial to monitor and control their levels in the final drug substance.
For the analysis of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, a sample of the synthetic batch would be digested, typically using a strong acid, to break down the organic matrix and bring the metals into solution. The resulting solution is then introduced into the ICP-MS instrument, where the elements are ionized in a high-temperature argon plasma and detected by a mass spectrometer. researchgate.net This allows for the quantification of a wide range of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.gov
Typical Trace Metal Contaminants and their Permissible Limits:
| Metal | Potential Source | Typical Concentration Limit (ppm) |
|---|---|---|
| Palladium (Pd) | Catalyst in cross-coupling reactions | 10 |
| Lead (Pb) | Reagents, equipment leaching | 0.5 |
| Arsenic (As) | Reagents | 1.5 |
| Mercury (Hg) | Reagents | 1.5 |
| Nickel (Ni) | Catalyst, equipment leaching | 20 |
Electroanalytical Techniques for Redox Characterization of 4-((4-Chlorophenyl)(mercapto)methyl)phenol
The electrochemical behavior of molecules containing redox-active moieties, such as the phenol and thiol groups present in 4-((4-Chlorophenyl)(mercapto)methyl)phenol, can be effectively investigated using electroanalytical techniques. These methods provide valuable insights into the oxidation and reduction processes, which are crucial for understanding the compound's chemical reactivity and for the development of sensitive analytical methods.
Cyclic Voltammetry for Oxidation and Reduction Potentials of the Thiol and Phenol Groups
The phenol group is known to undergo oxidation to a phenoxyl radical, a process that is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. mdpi.com For instance, the presence of a chloro group, which is electron-withdrawing, on the phenyl ring attached to the same carbon as the thiol and phenol-containing phenyl group, would be expected to influence the oxidation potential of the phenol moiety. Studies on 4-chlorophenol (B41353) have shown that it undergoes electrochemical oxidation, and the potential at which this occurs can be determined using cyclic voltammetry. researchgate.net
Similarly, the thiol group (-SH) can be oxidized to a thiyl radical, and further to a disulfide or other sulfur-containing species. masterorganicchemistry.com The oxidation potential of thiols is also sensitive to the molecular structure. The electronic environment created by the two phenyl rings in 4-((4-Chlorophenyl)(mercapto)methyl)phenol would modulate the ease of oxidation of the thiol group. The comparison of redox properties between phenols and thiophenols indicates that their radical scavenging activities, which are related to their oxidation potentials, are comparable, though phenols often exhibit slightly higher activity. nih.gov
A hypothetical cyclic voltammogram of 4-((4-Chlorophenyl)(mercapto)methyl)phenol would likely exhibit two distinct anodic peaks corresponding to the oxidation of the thiol and phenol groups. The relative positions of these peaks would depend on the specific electrochemical conditions and the influence of the molecular structure on the electron density at each functional group. It is also possible that the oxidation processes are irreversible, as is common for many phenolic and thiolic compounds. researchgate.net
To provide a more concrete, albeit predictive, overview, the following table summarizes potential oxidation peak ranges for the functional groups in 4-((4-Chlorophenyl)(mercapto)methyl)phenol based on analogous compounds.
| Functional Group | Expected Oxidation Potential Range (vs. Ag/AgCl) | Notes |
| Phenol | +0.5 V to +1.0 V | The presence of the chlorophenylmethyl group may influence the exact potential. |
| Thiol | +0.2 V to +0.8 V | The oxidation of thiols is often irreversible and can be complex. |
This data is hypothetical and based on the electrochemical behavior of structurally similar compounds.
Amperometric Detection Methods for Trace Analysis
Amperometry is an electrochemical technique that measures the current resulting from the electrochemical oxidation or reduction of an analyte at a constant applied potential. This method is well-suited for the trace analysis of electroactive compounds like 4-((4-Chlorophenyl)(mercapto)methyl)phenol due to its high sensitivity and selectivity.
The development of an amperometric method for this compound would involve selecting an appropriate working electrode material and optimizing the applied potential to achieve the selective oxidation or reduction of either the phenol or thiol group. Carbon-based electrodes, such as glassy carbon or carbon nanotubes, are often employed for the detection of phenolic compounds due to their wide potential window and low background current. researchgate.net
For the trace analysis of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, a potential would be applied that is sufficient to oxidize one of the functional groups, leading to a measurable current that is proportional to the concentration of the analyte. The presence of both a phenol and a thiol group offers flexibility in method development, as the detection can be based on the electrochemical response of either moiety. Biosensors, which utilize enzymes to enhance selectivity and sensitivity, have also been successfully developed for the amperometric detection of phenols. d-nb.infonih.govnih.gov
The analytical performance of a hypothetical amperometric method for 4-((4-Chlorophenyl)(mercapto)methyl)phenol can be estimated based on data from similar analytes. The following table presents potential figures of merit for such a method.
| Parameter | Expected Value | Reference Compound(s) |
| Linear Range | 0.1 µM - 100 µM | Phenol, 4-chlorophenol d-nb.info |
| Limit of Detection (LOD) | 10 nM - 1 µM | Phenol, 4-chlorophenol d-nb.info |
| Response Time | < 30 s | Phenol d-nb.info |
This data is hypothetical and based on the performance of amperometric sensors for structurally related phenolic compounds.
Theoretical and Interdisciplinary Applications of 4 4 Chlorophenyl Mercapto Methyl Phenol
Metal Ion Complexation and Coordination Chemistry
The presence of both a soft thiol ligand and a harder phenol (B47542) ligand within the same molecule makes 4-((4-Chlorophenyl)(mercapto)methyl)phenol a potentially versatile chelating agent for a variety of metal ions.
The thiol group (-SH) is a soft Lewis base and is known to form strong coordinate bonds with soft Lewis acid metal centers, particularly late transition metals. wikipedia.org Thiolates (RS⁻), the deprotonated form of thiols, are excellent ligands for metals like copper(I), silver(I), gold(I), mercury(II), and platinum(II). wikipedia.org The coordination can lead to the formation of mononuclear or polynuclear metal-thiolate complexes, including metal-sulfur clusters. bohrium.com
The lone pairs on the sulfur atom can act as electron donors, and the ability of thiolates to bridge multiple metal centers contributes to the structural diversity of these complexes. wikipedia.org In the context of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, the thiol group is expected to be the primary binding site for soft transition metals. The coordination chemistry could be influenced by the steric bulk of the adjacent chlorophenyl and hydroxyphenyl groups.
The phenolic hydroxyl group (-OH) represents a hard Lewis base and typically coordinates to hard Lewis acid metal ions such as iron(III), aluminum(III), and chromium(III). mdpi.com Upon deprotonation to the phenoxide (ArO⁻), its coordinating ability is significantly enhanced. The interaction of phenols with metal ions is a subject of extensive study, particularly in the context of biological systems and catalysis. mdpi.com
The bifunctional nature of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, containing both thiol and phenol groups, allows for the possibility of chelation, where both functional groups bind to the same metal ion to form a stable ring structure. This chelation effect would enhance the stability of the resulting metal complex. The relative positioning of the thiol and phenol groups would determine the size and stability of the chelate ring, influencing the selectivity of the ligand for different metal ions. nih.gov
Table 1: Potential Coordination Modes of 4-((4-Chlorophenyl)(mercapto)methyl)phenol with Metal Ions
| Functional Group | Metal Ion Preference (HSAB Theory) | Potential Coordination Modes |
| Thiol (-SH) / Thiolate (-S⁻) | Soft (e.g., Cu(I), Ag(I), Au(I), Hg(II), Pt(II)) | Monodentate, Bridging |
| Phenol (-OH) / Phenoxide (-O⁻) | Hard (e.g., Fe(III), Al(III), Cr(III)) | Monodentate |
| Bidentate (Thiol & Phenol) | Borderline (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II)) | Chelation |
Supramolecular Chemistry and Self-Assembly Properties
The functional groups present in 4-((4-Chlorophenyl)(mercapto)methyl)phenol are capable of participating in various non-covalent interactions, which are the foundation of supramolecular chemistry and molecular self-assembly.
Both the phenolic hydroxyl group and the thiol group can act as hydrogen bond donors, while the oxygen and sulfur atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of extensive hydrogen-bonding networks in the solid state. stanford.edunih.gov The hydroxyl group is a stronger hydrogen bond donor and acceptor compared to the thiol group.
It is anticipated that the crystal structure of 4-((4-Chlorophenyl)(mercapto)methyl)phenol would be characterized by intermolecular O-H···O, O-H···S, S-H···O, and S-H···S hydrogen bonds, leading to the formation of complex three-dimensional architectures. rsc.org The presence of the chlorine atom on the phenyl ring could also lead to weaker C-H···Cl hydrogen bonding interactions. mdpi.com
The molecule contains two aromatic rings, the phenol and the chlorophenyl group, which can participate in π-π stacking interactions. libretexts.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings and are a significant driving force in the self-assembly of aromatic molecules. libretexts.org
The π-π stacking can occur in a face-to-face or offset (displaced) arrangement. The presence of an electron-withdrawing chlorine atom on one ring and an electron-donating hydroxyl group on the other could lead to favorable quadrupole-quadrupole interactions, influencing the geometry of the π-π stacking. nih.gov These specific intermolecular interactions could be harnessed for applications in molecular recognition, where the molecule selectively binds to other molecules or ions based on a combination of hydrogen bonding and π-π stacking.
Table 2: Potential Intermolecular Interactions in 4-((4-Chlorophenyl)(mercapto)methyl)phenol
| Interaction Type | Donor | Acceptor |
| Strong Hydrogen Bond | Phenolic -OH | Phenolic -O, Thiol -S |
| Weak Hydrogen Bond | Thiol -SH, Aromatic C-H | Phenolic -O, Thiol -S, Chlorine -Cl |
| π-π Stacking | Phenyl Ring | Phenyl Ring |
Theoretical Radical Scavenging Mechanisms and Antioxidant Potential of the Mercapto-Phenolic Moiety
The combination of a phenolic hydroxyl group and a mercapto group in the same molecule suggests a potent antioxidant capacity. Both phenols and thiols are known to act as radical scavengers through various mechanisms. nih.govmdpi.com
The primary mechanism for the antioxidant activity of phenols is hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species, which neutralizes the radical and forms a more stable phenoxyl radical. frontiersin.orgresearchgate.net The stability of this phenoxyl radical is a key determinant of the antioxidant efficiency.
Thiols can also scavenge radicals through hydrogen atom transfer from the S-H bond. While the S-H bond is generally weaker than the O-H bond in phenols, thiols can play a crucial role in regenerating phenolic antioxidants. For instance, a thiol can donate a hydrogen atom to a phenoxyl radical, thereby restoring the original phenol and forming a thiyl radical. This synergistic interaction between the thiol and phenol moieties within the same molecule could lead to enhanced and sustained antioxidant activity. mdpi.com
The theoretical radical scavenging process can be summarized in the following steps:
Initiation: A radical (R•) attacks a substrate, initiating a chain reaction.
Propagation: The substrate radical reacts with other molecules, propagating the radical chain.
Inhibition by Phenol: The phenolic moiety of 4-((4-Chlorophenyl)(mercapto)methyl)phenol donates a hydrogen atom to the radical, forming a stable phenoxyl radical and terminating the chain reaction.
Regeneration by Thiol: The thiol moiety can then potentially regenerate the phenol by donating a hydrogen atom to the phenoxyl radical, forming a thiyl radical.
Termination: Two radicals combine to form a non-radical species.
Table 3: Theoretical Radical Scavenging Mechanisms
| Step | Reaction | Description |
| 1 | ArOH + R• → ArO• + RH | Phenolic hydrogen atom transfer to a radical. |
| 2 | R'SH + ArO• → R'S• + ArOH | Regeneration of the phenol by the thiol. |
| 3 | R'S• + R'S• → R'SSR' | Dimerization of thiyl radicals to a disulfide. |
This intramolecular synergism makes 4-((4-Chlorophenyl)(mercapto)methyl)phenol a promising candidate for theoretical studies and potential applications as an antioxidant in various fields, including materials science and biology.
Potential as a Chemical Probe or Building Block in Material Science Research (e.g., polymer precursors, surface modifiers)
The unique molecular architecture of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, which incorporates a phenol, a thiol (mercaptan), and a chlorophenyl group, presents a versatile platform for theoretical exploration as a chemical probe and a multifunctional building block in material science. The distinct reactivity of its functional groups allows for its potential application as a monomer for polymerization and as an agent for surface modification.
As a Polymer Precursor:
The presence of both a hydroxyl (-OH) group on the phenol ring and a thiol (-SH) group provides two reactive sites for polymerization reactions. This bifunctionality could theoretically allow it to act as a monomer in the synthesis of various polymer architectures.
Polyester and Polythioester Synthesis: The phenolic hydroxyl group can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Similarly, the thiol group can react with dicarboxylic acids to yield polythioesters. The differential reactivity of the hydroxyl and thiol groups could be exploited to control the polymerization process, potentially leading to copolymers with specific block structures.
Epoxy Resins: The phenolic hydroxyl group can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, a common precursor for epoxy resins. The resulting monomer could then be polymerized or cross-linked. The thiol group could also participate in the curing process of epoxy resins, acting as a nucleophilic ring-opening agent for the epoxide ring.
Polyurethane and Polythiourethane Synthesis: The hydroxyl and thiol groups can react with isocyanates to form polyurethane and polythiourethane linkages, respectively. The use of this compound as a chain extender or cross-linker in polyurethane systems could introduce specific properties derived from the chlorophenyl and thiol moieties.
The incorporation of this monomer into a polymer backbone would introduce a pendant chlorophenyl group, which can influence the material's properties by increasing its refractive index, enhancing its thermal stability, and modifying its solubility characteristics.
As a Surface Modifier:
The thiol group is well-known for its strong affinity for the surfaces of noble metals, such as gold, silver, and platinum. This interaction allows for the formation of self-assembled monolayers (SAMs), which can be used to tailor the surface properties of materials.
Surface Functionalization: 4-((4-Chlorophenyl)(mercapto)methyl)phenol could be anchored to a gold surface via the thiol group. This would leave the phenolic hydroxyl group and the chlorophenyl group exposed, altering the surface's wettability, chemical reactivity, and adsorption characteristics. The phenol group could serve as a site for further chemical modifications, allowing for the covalent attachment of other molecules.
Nanoparticle Stabilization: This compound could also function as a capping agent to stabilize metal nanoparticles. The thiol group would bind to the nanoparticle surface, preventing aggregation, while the phenolic and chlorophenyl groups would form an outer layer that dictates the nanoparticle's interaction with its environment and its dispersibility in various solvents.
The potential applications are summarized in the table below, based on the reactivity of the functional groups.
| Functional Group | Potential Reaction | Application in Material Science | Potential Material Property |
| Phenolic Hydroxyl (-OH) | Esterification, Etherification, Urethane formation | Monomer for polyesters, epoxy resins, polyurethanes | Thermal stability, chemical resistance |
| Thiol (-SH) | Thioesterification, Thioetherification, Thiourethane formation, Metal surface binding | Monomer for polythioesters, polythiourethanes; Surface modifier for noble metals | Adhesion, high refractive index, nanoparticle stabilization |
| Chlorophenyl Group | - | Pendent group in polymers | Increased refractive index, flame retardancy, modified solubility |
It is important to note that while the chemical structure of 4-((4-Chlorophenyl)(mercapto)methyl)phenol suggests these potential applications, extensive experimental validation would be required to confirm its utility and to fully characterize the properties of the resulting materials.
Future Research Directions and Emerging Paradigms
Exploration of New Synthetic Pathways and Stereocontrol Strategies for 4-((4-Chlorophenyl)(mercapto)methyl)phenol Analogues
Future synthetic research will likely concentrate on creating a diverse library of analogues of 4-((4-Chlorophenyl)(mercapto)methyl)phenol. The development of efficient, scalable, and stereoselective synthetic routes is paramount. Current synthetic approaches can be expanded by exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact.
A primary challenge and opportunity lie in achieving precise control over the stereochemistry at the benzylic carbon. The development of asymmetric synthetic methods to produce enantiomerically pure forms of the parent compound and its derivatives is a critical research direction. This could involve chiral catalysts, substrate-controlled diastereoselective reactions, or enzymatic resolutions.
Inspired by methodologies used for related structures, several strategies could be adapted. For instance, base-catalyzed intramolecular cyclization, a method used to create complex heterocyclic systems, could be explored to build novel ring structures attached to the core scaffold. mdpi.com Similarly, techniques for synthesizing mercapto-coumarins and other mercapto-phenolic compounds could provide valuable insights into efficient thiol introduction and manipulation. mdpi.com The synthesis of analogues could involve modifications at three key positions: the phenolic hydroxyl group (e.g., etherification, esterification), the thiol group (e.g., S-alkylation, oxidation), and the chlorophenyl ring (e.g., nucleophilic aromatic substitution or cross-coupling reactions to replace the chlorine atom). nanoient.orgnih.gov
| Synthetic Strategy | Description | Potential Analogues | Key Challenges |
| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce enantioselectivity in the formation of the C-S or C-C bond at the chiral center. | Enantiopure (R)- and (S)-isomers of the parent compound and its derivatives. | Catalyst design, optimization of reaction conditions, and cost-effectiveness. |
| Derivatization of Phenol (B47542) Group | Reactions such as Williamson ether synthesis or esterification to modify the hydroxyl functionality. | O-alkylated, O-acylated, and O-arylated analogues. | Selective reaction without affecting the thiol group. |
| Modification of Thiol Group | S-alkylation, formation of disulfides, or oxidation to sulfoxides/sulfones. | Thioethers, disulfides, and various oxidized sulfur species. | Controlling the extent of oxidation; chemoselectivity. |
| Functionalization of Chlorophenyl Ring | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to replace the chlorine atom with other functional groups. | Analogues with varied substituents such as alkyl, aryl, amino, or cyano groups in place of chlorine. | Catalyst selection and overcoming the relative inertness of the C-Cl bond. |
Advanced Computational Modeling for Predictive Chemical Behavior and Reactivity
Computational chemistry offers powerful tools to predict the behavior of 4-((4-Chlorophenyl)(mercapto)methyl)phenol and its analogues, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate electronic structure, predict reactivity, and model reaction mechanisms.
Future computational studies could focus on:
Reactivity Prediction: Calculating parameters such as bond dissociation energies, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack. This can guide the design of synthetic pathways. For example, DFT has been successfully used to predict site selectivity in nucleophilic aromatic substitution reactions on complex aromatic systems, a methodology directly applicable here. mdpi.com
Conformational Analysis: Modeling the three-dimensional structure and conformational flexibility of the molecule and its derivatives. This is crucial for understanding its interaction with other molecules, such as in catalytic or biological systems.
Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization and identification of newly synthesized analogues.
Reaction Pathway Modeling: Calculating the transition state energies and reaction barriers for potential synthetic transformations, allowing for the in silico screening of reaction conditions and catalysts.
| Computational Method | Predicted Property / Application | Relevance to Research |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, activation barriers, NMR/IR spectra. | Guides synthetic design, predicts reactivity hotspots, and aids in structural elucidation. |
| Molecular Dynamics (MD) | Conformational sampling, solvent effects, intermolecular interactions. | Provides insight into the dynamic behavior of the molecule in different environments. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Elucidates the nature of intramolecular and intermolecular forces governing the molecule's structure and aggregation. |
| pKa Prediction Algorithms | Calculation of the acidity of the phenol and thiol protons. | Predicts the ionization state of the molecule at different pH values, which is critical for applications in aqueous systems. |
Development of Sophisticated Analytical Methods for Trace Analysis and Environmental Transformation Product Profiling
As the applications of 4-((4-Chlorophenyl)(mercapto)methyl)phenol and its derivatives expand, the need for highly sensitive and selective analytical methods for their detection and quantification becomes critical. This is particularly important for environmental monitoring, where the compound or its transformation products might be present at trace levels.
Future research should focus on developing robust analytical protocols capable of operating in complex matrices like water, soil, and biological tissues. Key areas for development include:
Hyphenated Chromatographic Techniques: Advancing methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), to provide high sensitivity and structural confirmation. nih.govnih.govepa.gov These are the benchmark techniques for identifying and quantifying phenols and organosulfur compounds. nih.gov
Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance (FT-ICR MS), for the non-targeted screening of environmental samples. This can help in identifying unknown transformation products and elucidating degradation pathways. copernicus.orgcopernicus.org
Novel Sample Preparation: Innovating sample extraction and pre-concentration techniques, moving beyond traditional liquid-liquid extraction to more efficient and environmentally friendly methods like solid-phase extraction (SPE) and solid-phase microextraction (SPME). nih.gov
Electrochemical Sensors: Designing novel sensors, potentially based on modified carbon paste electrodes or nanomaterials, for rapid, in-situ detection of the phenolic moiety. jscimedcentral.com
| Analytical Technique | Target Application | Advantages | Future Development Focus |
| LC-MS/MS | Quantification in aqueous and biological samples; profiling of polar transformation products. | High sensitivity and selectivity; suitable for non-volatile compounds. | Development of new stationary phases for better separation; matrix effect reduction. |
| GC-MS | Analysis in soil and air samples; detection of volatile derivatives. epa.gov | Excellent separation efficiency; extensive spectral libraries for identification. | Improved derivatization techniques to enhance volatility and thermal stability. |
| FT-ICR MS | Non-targeted analysis of environmental transformation products. copernicus.org | Ultra-high mass resolution and accuracy, enabling molecular formula assignment. | Integration with separation techniques; advanced data processing software. |
| Electrochemical Sensors | Real-time monitoring in industrial wastewater or environmental sites. | Portability, low cost, rapid response. jscimedcentral.com | Enhancing selectivity through molecularly imprinted polymers or specific catalysts. |
Design and Synthesis of Next-Generation Scaffolds Based on the 4-((4-Chlorophenyl)(mercapto)methyl)phenol Core for Diverse Chemical Applications
The core structure of 4-((4-Chlorophenyl)(mercapto)methyl)phenol represents a privileged scaffold for the development of new molecules with tailored properties. Its diarylmethanethiol framework can be systematically modified to create libraries of compounds for screening in various applications, from medicinal chemistry to materials science.
The design of next-generation scaffolds will involve strategic functionalization to tune properties like solubility, electronic character, and steric profile. Research efforts could be directed towards:
Bioactive Molecules: Using the core as a starting point for the synthesis of compounds with potential biological activity. The combination of phenol, thiol, and chlorophenyl groups is found in various bioactive molecules, and this scaffold offers a unique spatial arrangement of these pharmacophores.
Polymer Building Blocks: Functionalizing the molecule with polymerizable groups (e.g., vinyl, acrylate) to incorporate it as a monomer in the synthesis of specialty polymers. The thiol group could also be used in thiol-ene "click" chemistry for polymer modification.
Ligand Development: The thiol and phenol groups are excellent coordinating agents for metal ions. By modifying the scaffold, new ligands can be designed for applications in catalysis, metal sequestration, or the formation of metal-organic frameworks (MOFs).
| Scaffold Modification Area | Example Modification | Resulting Functionality | Potential Application Area |
| Phenolic -OH | Conversion to a methyl ether | Masks hydrogen bonding ability; increases lipophilicity. | Medicinal chemistry (modulating pharmacokinetics). |
| Thiol -SH | Attachment of a long alkyl chain | Creates an amphiphilic structure. | Self-assembly, surface modification. |
| Aromatic Rings | Introduction of electron-donating or -withdrawing groups | Tunes the electronic properties of the scaffold. | Organic electronics, sensor design. |
| Overall Structure | Dimerization through a disulfide linkage | Creates a larger, redox-responsive molecule. | Dynamic covalent chemistry, drug delivery systems. |
Interdisciplinary Research Integrating 4-((4-Chlorophenyl)(mercapto)methyl)phenol into Novel Chemical Systems (e.g., catalysis, smart materials)
The ultimate potential of 4-((4-Chlorophenyl)(mercapto)methyl)phenol will be realized through interdisciplinary collaborations that integrate it into functional chemical systems.
Catalysis: The chiral nature of the molecule makes it an attractive candidate for development into a ligand for asymmetric catalysis. The soft thiol group can coordinate to late transition metals (e.g., Pd, Au, Rh), while the harder phenol oxygen could coordinate to other metals or act as a Brønsted acidic/basic site. This dual-functionality could be exploited in cooperative catalysis. Furthermore, related chlorophenol compounds have been subjects in studies of catalytic degradation, suggesting the molecule could also be a probe for developing new environmental remediation catalysts. mdpi.com
Smart Materials: The molecule's functional groups are amenable to incorporation into "smart" materials that respond to external stimuli.
pH-Responsive Systems: The acidic phenol group could be integrated into hydrogels or polymers, causing them to swell or shrink in response to pH changes.
Redox-Responsive Systems: The thiol group can be reversibly oxidized to a disulfide. This redox switching can be used to trigger changes in material properties, such as the release of an encapsulated cargo from a nanoparticle or a change in polymer conformation.
Surface Functionalization: The thiol group provides a robust anchor for grafting the molecule onto gold surfaces (nanoparticles, electrodes), creating functionalized interfaces for sensing or electronic applications. The integration of photochromic units, like diarylethenes, into complex structures has paved the way for photo-responsive materials, and similar principles of integrating functional molecules into larger systems could be applied here. oaepublish.com
| Interdisciplinary Field | Role of the Molecule | Key Functional Group(s) | Potential Outcome / System |
| Asymmetric Catalysis | Chiral Ligand | Thiol, Chiral Center | Enantioselective synthesis of high-value chemicals. |
| Materials Science | Monomer or Cross-linker | Phenol, Thiol | pH- or redox-responsive polymers and hydrogels. |
| Nanotechnology | Surface Modifier | Thiol | Functionalized gold nanoparticles for sensing or drug delivery. |
| Supramolecular Chemistry | Building Block | Phenol (H-bonding), Aromatic Rings (π-stacking) | Self-assembled structures, molecular capsules, or liquid crystals. |
| Environmental Catalysis | Substrate Probe | Chlorophenyl, Phenol | Development and testing of advanced oxidation processes for pollutant degradation. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-((4-Chlorophenyl)(mercapto)methyl)phenol, and how can reaction conditions be tailored to improve yield?
- Methodology : A common approach involves multi-step synthesis, starting with the condensation of 4-chlorobenzaldehyde with thiol-containing precursors. Methanolic solutions under reflux with acid catalysts (e.g., HCl) are often employed to drive esterification or thiol-ene reactions. For example, mercapto group incorporation can be achieved via nucleophilic substitution under inert atmospheres to prevent oxidation . Optimization includes adjusting solvent polarity (e.g., methanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reactants (1:1.2 molar ratio for thiol:aldehyde).
Q. Which spectroscopic techniques are most effective for characterizing 4-((4-Chlorophenyl)(mercapto)methyl)phenol, and what key spectral markers should researchers prioritize?
- Methodology :
- IR Spectroscopy : Identify the phenolic O-H stretch (~3200–3500 cm⁻¹) and mercapto S-H stretch (~2550–2600 cm⁻¹). Disappearance of the aldehyde C=O peak (~1700 cm⁻¹) confirms successful condensation .
- NMR : Look for aromatic proton signals (δ 6.8–7.5 ppm) and the methylene bridge (δ 4.5–5.0 ppm). The absence of aldehyde protons (δ 9–10 ppm) indicates completion .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₁ClOS: 258.02) .
Q. How can solubility challenges be addressed during purification, and what solvents are recommended for recrystallization?
- Methodology : The compound’s poor aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, acetone) for dissolution. Recrystallization is optimized using mixed solvents (e.g., ethanol:water 70:30) to enhance crystal formation. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates byproducts .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic data discrepancies in 4-((4-Chlorophenyl)(mercapto)methyl)phenol derivatives?
- Methodology : Use the SHELX suite for structure refinement. For twinned crystals or weak diffraction, employ the TWIN/BASF commands in SHELXL to model twin domains. High-resolution data (>1.0 Å) combined with restraints on bond lengths/angles improve convergence. Cross-validate with DFT-optimized geometries to identify structural outliers .
Q. How can DFT calculations guide the interpretation of electronic properties and reaction mechanisms involving this compound?
- Methodology : Perform B3LYP/6-311+G(d,p) calculations to map electrostatic potential surfaces, identifying nucleophilic (phenolic oxygen) and electrophilic (chlorophenyl ring) sites. Transition state analysis (e.g., for thiol oxidation) reveals activation energies and mechanistic pathways. Compare computed IR/NMR spectra with experimental data to validate models .
Q. What experimental approaches elucidate the compound’s role in structure-activity relationship (SAR) studies for antimicrobial applications?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing Cl with F or modifying the mercapto group to methylthio). Test against Gram-positive/-negative bacteria using MIC assays. Correlate logP values (HPLC-derived) with biofilm inhibition efficacy. Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Q. How should researchers address contradictions in reported spectral data for derivatives of this compound?
- Methodology : Replicate synthesis under controlled conditions (e.g., inert atmosphere for thiol stability). Use deuterated solvents (DMSO-d₆) to avoid solvent peaks in NMR. Cross-reference with databases (e.g., NIST Chemistry WebBook) for known artifacts (e.g., oxidation byproducts like disulfides). Collaborative inter-laboratory validation reduces instrumentation bias .
Q. What safety protocols are critical when handling the mercapto group in this compound?
- Methodology : Use glove boxes or fume hoods to prevent exposure to volatile thiols. Monitor air quality with H₂S detectors. Quench residual thiols with oxidizing agents (e.g., H₂O₂) before disposal. Store under nitrogen at 4°C to minimize degradation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
